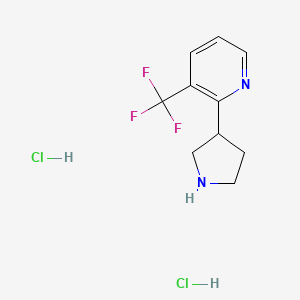

2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride

CAS No.:

Cat. No.: VC17718915

Molecular Formula: C10H13Cl2F3N2

Molecular Weight: 289.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13Cl2F3N2 |

|---|---|

| Molecular Weight | 289.12 g/mol |

| IUPAC Name | 2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H |

| Standard InChI Key | ORVIXTLBXXLMLX-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a pyrrolidine moiety and at the 3-position with a trifluoromethyl (-CF₃) group. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays . The pyrrolidine ring adopts a puckered conformation, influencing stereoelectronic interactions with target proteins .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃Cl₂F₃N₂ | |

| Molecular Weight | 289.12 g/mol | |

| CAS Number | 1955493-78-3 | |

| Salt Form | Dihydrochloride | |

| Predicted LogP | 1.8 (calculated) |

The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, while the pyrrolidine nitrogen participates in hydrogen bonding with biological targets .

Synthesis and Optimization

Reaction Pathways

Synthesis typically begins with a Suzuki-Miyaura coupling to attach the trifluoromethylpyridine core to a pyrrolidine precursor. A patented route involves:

-

Borylation of 3-bromopyridine: Using bis(pinacolato)diboron and a palladium catalyst.

-

Coupling with pyrrolidine: Catalyzed by copper(II) acetate in dichloromethane .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 72% | |

| 2 | Cu(OAc)₂, pyridine, DCM, rt | 65% | |

| 3 | HCl (gas), Et₂O, 0°C | 89% |

Key challenges include minimizing racemization at the pyrrolidine stereocenter and optimizing trifluoromethyl group incorporation . Microwave-assisted synthesis has reduced reaction times from days to hours .

Pharmacological Profile

Receptor Binding and Selectivity

The compound demonstrates nanomolar affinity for histamine H3 receptors (H3R), a G-protein-coupled receptor regulating neurotransmitter release. Competitive binding assays using [³H]-N-α-methylhistamine revealed Ki values of 1–30 nM, with >100-fold selectivity over H1 and H4 receptors .

Mechanism of Action

-

H3R Antagonism: Blocks autoreceptor feedback, increasing histamine release in the CNS .

-

Allosteric Modulation: The pyrrolidine ring interacts with transmembrane domain 2, stabilizing an inactive receptor conformation .

Structural Analogs and SAR Insights

Comparative Analysis

Modifying the pyrrolidine or trifluoromethyl positions alters pharmacological activity. For example, shifting the -CF₃ group to the pyridine’s 5-position (CAS 1196146-55-0) reduces H3R affinity by 40-fold .

Table 3: Analog Comparison

| Compound | CAS Number | H3R Ki (nM) | Metabolic Half-Life (h) |

|---|---|---|---|

| 2-(Pyrrolidin-3-yl)-3-CF₃-pyridine·2HCl | 1955493-78-3 | 12 ± 3 | 2.1 |

| 2-(Pyrrolidin-3-yl)-5-CF₃-pyridine | 1196146-55-0 | 480 ± 90 | 1.3 |

| N-Methyl-4-(pyrrolidin-3-yloxy)picolinamide | N/A | 850 ± 120 | 4.7 |

Electron-withdrawing groups at the 3-position enhance target engagement, while N-methylation improves metabolic stability .

Applications in Research

Organic Synthesis

The compound serves as a versatile intermediate:

-

Peptide Mimetics: The pyrrolidine ring mimics proline’s conformational restrictions .

-

Fluorinated Scaffolds: Trifluoromethyl groups are incorporated into PET tracers for neuroimaging .

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume